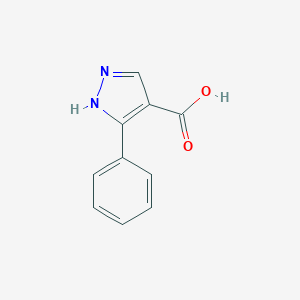

3-phenyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

3-Phenyl-1H-pyrazole-4-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

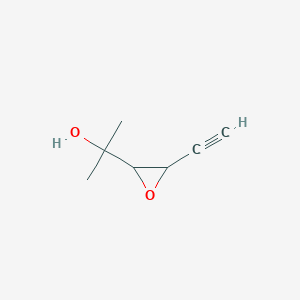

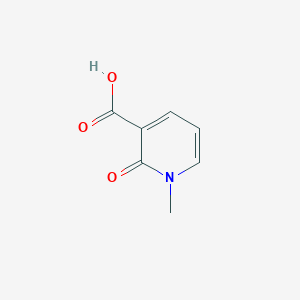

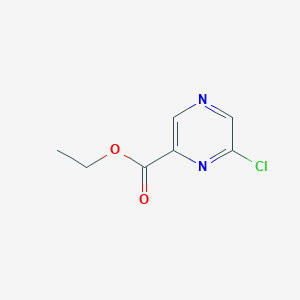

The synthesis of 3-phenyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 3-phenyl-1H-pyrazole-4-carboxylic acid is represented by the SMILES stringOC(=O)c1c[nH]nc1-c2ccccc2 . The empirical formula is C10H8N2O2, and the molecular weight is 188.18 . Chemical Reactions Analysis

3-Phenyl-1H-pyrazole-4-carboxylic acid can undergo several chemical reactions. For instance, it can participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrazole-4-carboxylic acid is a solid compound . Its empirical formula is C10H8N2O2, and it has a molecular weight of 188.18 .Aplicaciones Científicas De Investigación

3-Phenyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Analysis of Scientific Research Applications:

Antitumor Activity

3-Phenyl-1H-pyrazole-4-carboxylic acid derivatives have been studied for their potential antitumor properties. Research indicates that certain derivatives can exhibit significant inhibitory effects on various cancer cell lines, making them a subject of interest in the development of new anticancer agents .

Analgesic and Anti-inflammatory Properties

Pyrazole compounds, including derivatives of 3-phenyl-1H-pyrazole-4-carboxylic acid, are known to possess analgesic and anti-inflammatory activities. These properties make them valuable in the research for new pain relief and anti-inflammatory medications .

Antimicrobial Activity

Studies have shown that pyrazole derivatives can have antimicrobial effects against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This opens up possibilities for their use in developing new antibacterial agents .

Antitubercular and Antileishmanial Activity

The antitubercular and antileishmanial activities of pyrazole derivatives make them an important compound in the research against these diseases. Their effectiveness against specific pathogens is a key area of study .

ACE Inhibitors and Cardiovascular Research

Pyrazole derivatives are also explored as ACE inhibitors, which are crucial in managing cardiovascular diseases. Their potential to regulate blood pressure and cardiovascular function is a significant aspect of cardiovascular research .

Antidiabetic Applications

The role of pyrazole derivatives in antidiabetic research is noteworthy. They are investigated for their ability to modulate blood sugar levels, which is essential for the treatment of diabetes .

Neuroprotective and Antiparkinsonian Effects

Research into the neuroprotective and antiparkinsonian effects of pyrazole derivatives, including 3-phenyl-1H-pyrazole-4-carboxylic acid, is ongoing. These compounds may offer new avenues for treating neurological disorders .

Chemical Synthesis and Catalysis

The synthesis of pyrazole derivatives from carboxylic acids, including 3-phenyl-1H-pyrazole-4-carboxylic acid, is an area of interest in chemical research. Advances in catalysis methods using these compounds are being explored to improve efficiency in chemical synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse physiological and pharmacological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the target’s function, thereby exerting the compound’s biological effects .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, potentially leading to a range of physiological and pharmacological outcomes .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antifungal , antibacterial , and antiparasitic effects . These effects are likely the result of the compound’s interactions with its specific targets and the subsequent changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-phenyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the target cells .

Propiedades

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTJKUYVFSBOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399786 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

5504-65-4 | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

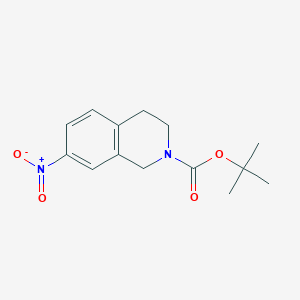

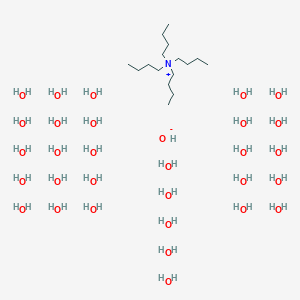

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of metal complexes formed with 3-phenyl-1H-pyrazole-4-carboxylic acid?

A1: 3-phenyl-1H-pyrazole-4-carboxylic acid (H2L2) acts as a versatile ligand in the formation of metal complexes, demonstrating diverse structural motifs.

- 1D Chains: When complexed with Nickel (Ni) in the presence of water, it forms 1-D zigzag chains, as observed in [Ni(HL2)2(H2O)2] .

- 2D Layers: With Copper (Cu), it assembles into 2D layer structures characterized by rhomboid grids, as seen in [Cu(HL2)2]·2H2O .

- 3D Frameworks: It forms a 3D diamondoid framework with Zinc (Zn) in [Zn(HL2)2], and a 3D NaCl-like framework in [Zn2(HL2)2(L2)], where L2 represents the deprotonated form of the acid .

Q2: How do intermolecular interactions influence the supramolecular structures formed by these metal complexes?

A2: Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in organizing the metal complexes of H2L2 into extended supramolecular networks . These interactions provide additional stability and influence the overall dimensionality of the resulting structures. For instance:

- 2D Networks: Complexes 1-3, while possessing 0D or 1D structures at the molecular level, are assembled into 2D supramolecular networks through hydrogen bonding and π-π stacking interactions .

- 3D Networks: Complexes 4-8 exhibit higher-order 3D supramolecular structures, again driven by these intermolecular forces . Notably, complexes 5, 6, and 8 incorporate single and double-stranded helical chains within their 3D frameworks, demonstrating the intricate architectures achievable through these interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)